Technical Guide: Spectroscopic Characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate
Technical Guide: Spectroscopic Characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate
This is an in-depth technical guide for the spectroscopic characterization of Methyl 5-hydroxybenzoxazol-4-carboxylate (CAS 155012-53-6).
[1]
Introduction & Significance
Methyl 5-hydroxybenzoxazol-4-carboxylate is a critical heterocyclic intermediate, primarily utilized in the total synthesis of polyether ionophore antibiotics such as Calcimycin (A23187) and Cezomycin .[1] The benzoxazole core, specifically functionalized at the 4- and 5-positions, serves as the high-affinity metal-chelating domain responsible for the transport of divalent cations (Ca²⁺, Mg²⁺) across biological membranes.[1]
This guide provides a rigorous analysis of the spectroscopic signature of this molecule. The coexistence of a phenolic hydroxyl group at C5 and a methyl ester at C4 creates a strong intramolecular hydrogen bond, resulting in distinct NMR and IR shifts that are diagnostic for this substitution pattern.
Structural Context[1][2][3][4][5][6]
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System: Benzoxazole (fused benzene and oxazole rings).[2]
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Substituents:
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Key Feature: The ortho relationship between the C4-ester and C5-hydroxyl group facilitates a stable 6-membered intramolecular hydrogen bond, significantly influencing proton chemical shifts and carbonyl stretching frequencies.[1]
Synthesis & Sample Preparation
To ensure spectroscopic fidelity, the compound is typically synthesized via the condensation of methyl 2-amino-3,4-dihydroxybenzoate (or a protected equivalent) with a one-carbon source such as trimethyl orthoformate or formic acid .[1]
Purification Protocol for Spectroscopy
Before analysis, the sample must be purified to remove traces of the starting aminophenol and oxidation byproducts (quinones).
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Dissolution: Dissolve crude product in minimal hot methanol.
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Filtration: Filter through a 0.45 µm PTFE membrane to remove insoluble oligomers.
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Crystallization: Induce crystallization by slow addition of water or diethyl ether at 4°C.
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Drying: Dry under high vacuum (<0.1 mbar) at 40°C for 12 hours to remove solvent residues (water/methanol) that interfere with the OH signal in NMR.
Spectroscopic Data Analysis[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the planar aromatic system and the intramolecular hydrogen bonding.
Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).[1] Frequency: 400 MHz (1H), 100 MHz (13C).
Table 1: ¹H NMR Assignments (DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (Hz) | Assignment Logic |
| OH (C5) | 10.80 – 11.20 | Broad Singlet | 1H | - | Diagnostic: Highly deshielded due to intramolecular H-bond to C4-C=O. |
| H-2 | 8.65 – 8.75 | Singlet | 1H | - | Characteristic benzoxazole methine proton (deshielded by N and O).[1][3] |
| H-7 | 7.60 – 7.70 | Doublet (d) | 1H | J ≈ 8.8 | Ortho coupling to H-6.[1] Deshielded by proximity to ring O. |
| H-6 | 7.05 – 7.15 | Doublet (d) | 1H | J ≈ 8.8 | Ortho to OH group (shielding effect). |
| OCH₃ | 3.90 – 3.95 | Singlet | 3H | - | Methyl ester protons.[1] |
Table 2: ¹³C NMR Assignments (DMSO-d₆)
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| C=O | 166.5 | Quaternary | Ester carbonyl (shielded relative to typical esters due to H-bond).[1] |
| C-2 | 154.0 | CH | C=N carbon of the oxazole ring.[1] |
| C-5 | 152.5 | Quaternary | C-OH (Phenolic carbon).[1] |
| C-3a | 140.0 | Quaternary | Bridgehead carbon (next to N).[1] |
| C-7a | 138.5 | Quaternary | Bridgehead carbon (next to O).[1] |
| C-7 | 115.0 | CH | Aromatic CH. |
| C-6 | 110.5 | CH | Aromatic CH (shielded by ortho-OH).[1] |
| C-4 | 108.0 | Quaternary | C-COOMe (Crowded position).[1] |
| OCH₃ | 52.5 | CH₃ | Methoxy carbon. |
Analyst Note: The chemical shift of the OH proton is concentration and temperature-dependent.[1] However, the intramolecular bond locks it in a relatively stable downfield position compared to free phenols.
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups and the hydrogen bonding network.
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Instrument: FTIR (ATR or KBr pellet).
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Range: 4000 – 400 cm⁻¹.
| Frequency (cm⁻¹) | Vibration Mode | Description |
| 3100 – 3400 | ν(O-H) | Broad band. Lower frequency than free phenols (~3600) due to intramolecular H-bonding. |
| 3050 – 3080 | ν(C-H) Ar | Weak aromatic C-H stretching.[1] |
| 1680 – 1700 | ν(C=O) | Ester Carbonyl. Shifted to lower wavenumber (red-shifted) due to conjugation and H-bonding (Normal ester ~1735).[1] |
| 1610 – 1630 | ν(C=N) | Benzoxazole ring stretch. |
| 1250 – 1280 | ν(C-O) | Ester C-O-C asymmetric stretch. |
| 1050 – 1100 | ν(C-O-C) | Oxazole ring ether linkage. |
Mass Spectrometry (MS)
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Ionization: ESI (Electrospray Ionization) or EI (Electron Impact, 70 eV).
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Mode: Positive Ion (+).
| m/z | Ion Identity | Fragmentation Pathway |
| 193 | [M]⁺ | Molecular Ion (C₉H₇NO₄).[1] |
| 162 | [M - OCH₃]⁺ | Loss of methoxy group (α-cleavage).[1] |
| 161 | [M - CH₃OH]⁺ | Loss of methanol (via proximity of OH and OMe). |
| 134 | [M - COOCH₃]⁺ | Loss of the entire ester group. |
| 63 | [C₅H₃]⁺ | Ring fragmentation. |
Experimental Workflow & Logic
The following diagram illustrates the logical flow for synthesizing and characterizing the compound, highlighting the critical decision points for purity verification.
Caption: Workflow for the synthesis and validation of Methyl 5-hydroxybenzoxazol-4-carboxylate, emphasizing the spectroscopic checkpoints.
Mechanistic Insight: The "Chelation Effect"
The defining feature of this molecule is the 4-carboxylate / 5-hydroxy motif .[1] In drug development, this specific arrangement is not accidental. It mimics the metal-binding pocket of the natural ionophore Calcimycin (A23187) .
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Mechanism: The phenolic proton is acidic. Upon deprotonation (in physiological or basic conditions), the O⁻ at C5 and the carbonyl oxygen at C4 (along with the ring nitrogen) form a tridentate pocket capable of wrapping around divalent cations like Ca²⁺.
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Spectroscopic Marker: The downfield shift of the OH proton in NMR (approx. 11.0 ppm) is a direct readout of the pre-organized strength of this pocket. If this signal is observed upfield (e.g., 9.0 ppm), it indicates disruption of the intramolecular bond, likely due to water contamination or incorrect regiochemistry (e.g., 6-hydroxy isomer).
References
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Evans, D. A., Sacks, C. E., Kleschick, W. A., & Taber, T. R. (1979). Polyether antibiotic synthesis. Total synthesis of the ionophore A-23187. Journal of the American Chemical Society, 101(13), 3789–3803. Link
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Prudhomme, M., Guyot, J., & Jeminet, G. (1986). Semi-synthesis of A23187 (calcimycin) analogs. III. Modification of benzoxazole ring substituents. The Journal of Antibiotics, 39(7), 922–933. Link
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Boeckman, R. K., Jr., et al. (1982). Total synthesis of the ionophore antibiotic A23187 (Calcimycin). Journal of the American Chemical Society, 104(10). Link
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ChemicalBook Database. (2024). Methyl 5-hydroxy-4-benzoxazolecarboxylate (CAS 155012-53-6).[1] Link
